REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH2:7][CH3:8].C[Si](Cl)(C)C.[CH2:15](O)[CH2:16][OH:17]>>[CH2:7]([C:6]1([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[O:17][CH2:16][CH2:15][O:9]1)[CH3:8]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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S1C(=CC=C1)C(CC)=O
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Name
|
|
Quantity
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120 mL
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Type
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reactant
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Smiles
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C(CO)O
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Name
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|
Quantity
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93 g
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction medium is stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After treatment with water, the medium is extracted with ethyl acetate
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Type
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CUSTOM
|
Details
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dried
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue obtained
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Type
|
CUSTOM
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Details
|
is purified by chromatography on a column of silica (eluent: 90 heptane/10 ethyl acetate)
|
Type
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CUSTOM
|
Details
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A yellow oil is obtained (m=15 g; Y=38%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1(OCCO1)C=1SC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |